Cas no 1003323-26-9 (3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester)
3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- 3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester
- 2-(3,5-Bis(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- SY263588
-
- MDL: MFCD22415350
- Inchi: 1S/C16H25BO4/c1-15(2)16(3,4)21-17(20-15)14-8-12(10-18-5)7-13(9-14)11-19-6/h7-9H,10-11H2,1-6H3
- InChI Key: JSRAVTWWXNWEPV-UHFFFAOYSA-N
- SMILES: O1B(C2C=C(COC)C=C(COC)C=2)OC(C)(C)C1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 315
- Topological Polar Surface Area: 36.9
Experimental Properties
- Color/Form: NA
- Density: 1.0±0.1 g/cm3
- Boiling Point: 375.9±42.0 °C at 760 mmHg
3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y20325-1g |
3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester |
1003323-26-9 | 95% | 1g |
¥10359.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y20325-5g |
3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester |
1003323-26-9 | 95% | 5g |
¥21759.0 | 2024-07-15 | |
| abcr | AB548954-250 mg |
3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester; . |
1003323-26-9 | 250MG |
€777.50 | 2023-04-13 | ||
| abcr | AB548954-1 g |
3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester; . |
1003323-26-9 | 1g |
€1,328.00 | 2022-08-31 | ||
| eNovation Chemicals LLC | Y0975423-5g |
2-(3,5-bis(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1003323-26-9 | 95% | 5g |
$1800 | 2024-07-24 | |
| eNovation Chemicals LLC | D697165-0.25g |
3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester |
1003323-26-9 | 95% | 0.25g |
$495 | 2024-07-20 | |
| eNovation Chemicals LLC | D697165-1g |
3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester |
1003323-26-9 | 95% | 1g |
$935 | 2024-07-20 | |
| eNovation Chemicals LLC | D697165-5g |
3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester |
1003323-26-9 | 95% | 5g |
$1650 | 2024-07-20 | |
| 1PlusChem | 1P01KYS5-1g |
3,5-Bis(methoxymethyl)phenylboronicAcidPinacolEster |
1003323-26-9 | ≥95% | 1g |
$1036.00 | 2023-12-27 | |
| 1PlusChem | 1P01KYS5-5g |
3,5-Bis(methoxymethyl)phenylboronicAcidPinacolEster |
1003323-26-9 | ≥95% | 5g |
$2155.00 | 2023-12-27 |
3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester Suppliers
3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester
3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester: A Comprehensive Overview
3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester, identified by the CAS number 1003323-26-9, is a versatile and advanced boronic acid derivative that has garnered significant attention in the fields of organic chemistry, materials science, and drug discovery. This compound is a pinacol ester of 3,5-bis(methoxymethyl)phenylboronic acid, which makes it highly reactive and suitable for various applications in cross-coupling reactions. The structure of this compound features a phenyl ring substituted with two methoxymethyl groups at the 3 and 5 positions, along with a boronate ester group that facilitates its reactivity in Suzuki-Miyaura coupling reactions.
The synthesis of 3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 3,5-bis(methoxymethyl)phenylboronic acid with pinacol in the presence of an acid catalyst. This process ensures the formation of a stable pinacol ester, which is crucial for maintaining the compound's reactivity and stability during storage. The pinacol ester group plays a pivotal role in enhancing the compound's solubility and compatibility with various reaction conditions.
Recent studies have highlighted the importance of boronic acids and their derivatives in modern organic synthesis. The ability of pinacol esters to participate in cross-coupling reactions has made them indispensable tools in constructing complex molecular architectures. For instance, the Suzuki-Miyaura coupling reaction, which involves the coupling of boronic acids with aryl halides or alkenes in the presence of palladium catalysts, has been widely utilized to synthesize biaryls, heterocycles, and other functional molecules.
In addition to its role in cross-coupling reactions, 3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester has found applications in materials science. The methoxymethyl substituents on the phenyl ring confer unique electronic and steric properties to the molecule, making it suitable for use as a building block in the synthesis of advanced materials such as organic semiconductors and stimuli-responsive polymers.
The recent advancements in green chemistry have also influenced the synthesis and application of this compound. Researchers are increasingly focusing on developing sustainable methods for synthesizing boronic acid derivatives, including the use of biodegradable solvents and catalysts. These efforts aim to reduce the environmental footprint of chemical synthesis while maintaining high yields and product quality.
In terms of biological applications, boronic acids have been explored for their potential as inhibitors or modulators of various enzymes and receptors. The unique reactivity of pinacol esters, combined with their ability to undergo selective transformations under mild conditions, makes them valuable tools in drug discovery programs targeting complex diseases such as cancer and neurodegenerative disorders.
The structural versatility of 3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester also lends itself to applications in click chemistry and other modular synthetic strategies. These approaches emphasize simplicity and efficiency in constructing complex molecules by combining pre-synthesized building blocks through well-defined reaction pathways.
In conclusion, CAS No. 1003323-26-9, or 3,5-Bis(methoxymethyl)phenylboronic Acid Pinacol Ester, stands as a testament to the ingenuity and progress in modern organic chemistry. Its role as a reactive intermediate in cross-coupling reactions, combined with its potential applications in materials science and drug discovery, underscores its significance as a valuable tool for researchers across diverse disciplines.
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